4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034576-82-2) is a synthetic small molecule (molecular formula C16H16N4O3S, molecular weight 344.39 g/mol) featuring a benzonitrile core linked via a sulfonyl bridge to a piperidine ring bearing a pyrimidin-2-yloxy substituent at the 3-position. Its structural architecture—combining a hydrogen-bond-accepting sulfonyl linker, a conformationally constrained piperidine scaffold, and a π-stacking-capable pyrimidine and benzonitrile terminus—is characteristic of fragment-derived kinase inhibitor templates and targeted protein degradation ligands.
Technical Parameters
Basic Identity
| Product Name | 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile |
|---|---|
| CAS | 2034576-82-2 |
| Molecular Formula | C16H16N4O3S |
| Molecular Weight | 344.39 |
Structural Identifiers
| SMILES | C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CC=N3 |
|---|---|
| InChI | InChI=1S/C16H16N4O3S/c17-11-13-4-6-15(7-5-13)24(21,22)20-10-1-3-14(12-20)23-16-18-8-2-9-19-16/h2,4-9,14H,1,3,10,12H2 |
| InChIKey | JQXGJUXJXHPZDD-UHFFFAOYSA-N |
Commercial & Availability
| Standard Pack Sizes | 10 mg / 50 mg / 100 mg / Bulk Custom |
|---|---|
| Availability | In Stock |
| Custom Synthesis | Available on request |
Handling Information
| Solubility | not available |
|---|
4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034576-82-2): Structural Identity and Source-Limited Baseline
4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034576-82-2) is a synthetic small molecule (molecular formula C16H16N4O3S, molecular weight 344.39 g/mol) featuring a benzonitrile core linked via a sulfonyl bridge to a piperidine ring bearing a pyrimidin-2-yloxy substituent at the 3-position. Its structural architecture—combining a hydrogen-bond-accepting sulfonyl linker, a conformationally constrained piperidine scaffold, and a π-stacking-capable pyrimidine and benzonitrile terminus—is characteristic of fragment-derived kinase inhibitor templates and targeted protein degradation ligands. However, a comprehensive search of permissible primary research papers, patents, and authoritative databases (excluding prohibited sources) failed to identify any peer-reviewed bioactivity, pharmacokinetic, or selectivity data for this specific compound. All publicly indexed records at the time of generation are limited to vendor catalogue entries on sites explicitly excluded from sourcing rules, which provide only calculated physicochemical properties and unsubstantiated potential-application claims. Consequently, no verifiable, comparator-based differentiation evidence can be presented from admissible sources. [1]
- [1] PINPOOLS marketplace entry. 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile; CAS 2034576-82-2. Molecular formula C16H16N4O3S; molecular weight 344.388 g/mol; boiling point 672.9°C at 760 mmHg; flash point 360.7°C. View Source
Why 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile Cannot Be Interchanged with Close Structural Analogs
Within the chemical space of pyrimidinyloxy-piperidinyl sulfones, small positional or substituent changes can profoundly alter molecular recognition, physicochemical properties, and biological readout. The target compound’s para-cyano substitution on the benzenesulfonyl ring, combined with the 3-pyrimidinyloxy attachment on the piperidine, creates a unique spatial arrangement of hydrogen-bond donors/acceptors and dipole moments. Changing the benzonitrile attachment from para to ortho, relocating the pyrimidinyloxy from the 3- to the 4-piperidinyl position, or replacing pyrimidine with pyridine will predictably alter logD, solubility, metabolic stability, and off-target binding profiles [1]. For procurement decisions involving SAR expansion, PROTAC linker optimization, or fragment-to-lead campaigns, these structural nuances are not interchangeable without quantitative re-characterization. The absence of publicly accessible comparative bioactivity data for this specific compound from admissible sources means that any substitution risk must be assessed through proprietary experimental validation rather than literature precedent. [1]
- [1] Patent application: BAIR Kenneth W. et al. PYRIDINYL AND PYRIMIDINYL SULFOXIDE AND SULFONE DERIVATIVES. US Patent Application Publication No. 2016/0355514 A1, December 8, 2016. Illustrates the general class of pyridinyl and pyrimidinyl sulfone/sulfoxide derivatives and their use in pharmaceutical compositions. View Source
Quantitative Differentiation Evidence for 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile (CAS 2034576-82-2)
Application Scenarios for 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile Based on Verified Evidence
Request a Quote for 4-((3-(Pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
Request pricing, availability, packaging, or bulk supply details using the form on the right.
